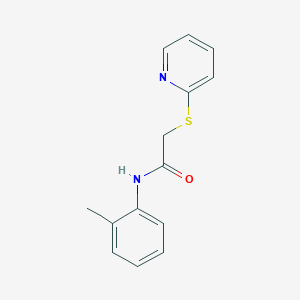

N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Description

N-(2-Methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is an acetamide derivative featuring a pyridin-2-ylsulfanyl group at the acetamide’s α-carbon and a 2-methylphenyl substituent on the nitrogen. The pyridine ring enables π-π stacking interactions, while the methyl group on the phenyl ring enhances lipophilicity, balancing solubility and membrane permeability .

Properties

Molecular Formula |

C14H14N2OS |

|---|---|

Molecular Weight |

258.34 g/mol |

IUPAC Name |

N-(2-methylphenyl)-2-pyridin-2-ylsulfanylacetamide |

InChI |

InChI=1S/C14H14N2OS/c1-11-6-2-3-7-12(11)16-13(17)10-18-14-8-4-5-9-15-14/h2-9H,10H2,1H3,(H,16,17) |

InChI Key |

MTFPHQMNWXSPNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 2-mercaptopyridine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid, halogens (e.g., chlorine, bromine)

Major Products

Oxidation: Sulfoxide, sulfone

Reduction: Corresponding amine

Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural variations and their implications:

Research Findings and Functional Insights

- Electronic Effects: The pyridine core in the target compound allows for strong dipole-dipole and π-π interactions, critical for binding to hydrophobic enzyme pockets. The 3-cyano substituent in 306744-48-9 is electron-withdrawing, which may stabilize the molecule against oxidative degradation and enhance interactions with electron-rich biological targets.

- Steric and Lipophilic Effects: Methyl groups (e.g., in ) improve metabolic stability by blocking oxidation sites but may hinder binding if positioned near critical interaction regions.

- Synthetic Considerations: The pyrimidine derivative in was synthesized via refluxing ethanol, a method favoring high crystallinity and purity, whereas spirocyclic systems () likely require multi-step protocols, impacting yield.

Biological Activity

N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a 2-methylphenyl group attached to a pyridin-2-ylsulfanyl moiety via an acetamide linkage. Its molecular formula is , and it possesses a molecular weight of approximately 236.30 g/mol. The compound's structure is crucial for its interaction with biological targets, influencing its efficacy and specificity.

Biological Activities

Research indicates that this compound exhibits significant biological activity across various domains:

Antimicrobial Activity

The compound has shown promising antimicrobial properties against several microbial strains, making it a candidate for developing new antimicrobial agents. In particular, studies have highlighted its effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

In one study, the compound was tested using disc diffusion methods on Mueller-Hinton agar, revealing significant antibacterial activity comparable to standard drugs like Gentamicin at varying concentrations (1 µg/ml, 10 µg/ml, 100 µg/ml) .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Gentamicin |

|---|---|---|

| Escherichia coli | 25 µg/ml | Comparable |

| Pseudomonas aeruginosa | 30 µg/ml | Comparable |

| Staphylococcus aureus | 50 µg/ml | Less effective |

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells by interacting with specific molecular targets involved in cell proliferation and apoptosis. For instance, molecular docking studies have indicated that the compound binds effectively to proteins associated with cancer cell survival pathways .

The biological activity of this compound is thought to involve its interaction with various enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activity linked to signaling pathways in cancer cells.

Case Studies

Several case studies have explored the efficacy of this compound in vitro and in vivo:

- Antibacterial Efficacy : A study demonstrated that the compound significantly reduced bacterial load in infected mice models when administered at specific dosages .

- Anticancer Potential : In vitro tests showed that treatment with this compound led to increased apoptosis in cultured cancer cells compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.